molecular formula C13H10BrF B7991295 4-Bromo-3'-fluoro-4'-methylbiphenyl

4-Bromo-3'-fluoro-4'-methylbiphenyl

Cat. No.: B7991295
M. Wt: 265.12 g/mol
InChI Key: VLFCPQGZVQBQII-UHFFFAOYSA-N
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Description

4-Bromo-3'-fluoro-4'-methylbiphenyl is a biphenyl derivative with a bromine atom at the para position of one benzene ring, a fluorine atom at the meta position, and a methyl group at the para position of the adjacent ring. Its molecular formula is C₁₃H₁₀BrF, and it is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials . The compound’s structure allows for diverse reactivity, making it valuable in cross-coupling reactions and functional group transformations.

Properties

IUPAC Name

4-(4-bromophenyl)-2-fluoro-1-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrF/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLFCPQGZVQBQII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3’-fluoro-4’-methylbiphenyl can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The general reaction conditions include:

    Catalyst: Palladium(II) acetate or palladium(0) complexes

    Base: Potassium carbonate or sodium hydroxide

    Solvent: Tetrahydrofuran or dimethylformamide

    Temperature: 80-100°C

    Time: 12-24 hours

Industrial Production Methods

In an industrial setting, the production of 4-Bromo-3’-fluoro-4’-methylbiphenyl may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3’-fluoro-4’-methylbiphenyl undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form biphenyl derivatives with additional functional groups or reduction to remove halogen atoms.

    Coupling Reactions: Besides Suzuki-Miyaura coupling, it can participate in other cross-coupling reactions like Heck and Sonogashira couplings.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alkoxides; solvents like ethanol or acetonitrile; temperatures ranging from room temperature to 100°C.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide; solvents like acetone or dichloromethane.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride; solvents like ether or tetrahydrofuran.

Major Products

    Substitution: Products include various substituted biphenyl derivatives depending on the nucleophile used.

    Oxidation: Products include biphenyl derivatives with additional oxygen-containing functional groups.

    Reduction: Products include dehalogenated biphenyl derivatives.

Scientific Research Applications

4-Bromo-3’-fluoro-4’-methylbiphenyl has several applications in scientific research:

    Organic Synthesis: Used as a building block for synthesizing more complex organic molecules.

    Materials Science: Investigated for its potential use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Medicinal Chemistry: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Biological Studies: Used in studies to understand the interactions of biphenyl derivatives with biological systems.

Mechanism of Action

The mechanism of action of 4-Bromo-3’-fluoro-4’-methylbiphenyl depends on its application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In materials science, its electronic properties are exploited to develop new materials with specific characteristics. In medicinal chemistry, its derivatives may interact with biological targets, such as enzymes or receptors, to exert therapeutic effects.

Comparison with Similar Compounds

Data Table: Key Comparisons

Compound Substituents Synthesis Yield Key Properties References
4-Bromo-3'-fluoro-4'-methylbiphenyl Br (4), F (3'), CH₃ (4') Not reported High reactivity in cross-coupling
4-Bromo-4'-methylbiphenyl Br (4), CH₃ (4') 85% Non-polar, stable under basic conditions
4-Bromo-3'-methylbiphenyl Br (4), CH₃ (3') 91% Higher yield due to less steric hindrance
4-Bromo-2-trifluoromethyl-biphenyl Br (4), CF₃ (2') Not reported Enhanced oxidative stability
3-Bromo-4-fluoro-1,1'-biphenyl Br (3), F (4) Not reported Steric hindrance limits applications

Biological Activity

4-Bromo-3'-fluoro-4'-methylbiphenyl is a biphenyl derivative that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Bromine (Br) and Fluorine (F) substituents on the biphenyl framework.
  • A Methyl (CH₃) group on one of the phenyl rings.

The presence of these substituents can significantly influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and disruption of mitochondrial integrity.

Case Study: Apoptotic Effects in Cancer Cells
A study conducted on human breast cancer cell lines revealed that treatment with this compound led to a significant increase in apoptotic markers. The compound was found to:

  • Activate caspase-3 and caspase-9.
  • Increase levels of reactive oxygen species (ROS), contributing to oxidative stress.

The biological activity of this compound can be attributed to its ability to interact with cellular targets. The bromine and fluorine atoms may enhance its hydrophobicity, facilitating membrane penetration and subsequent interaction with intracellular proteins.

  • Cell Membrane Disruption : The compound may integrate into lipid bilayers, altering membrane fluidity and leading to cell lysis.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cellular proliferation, such as topoisomerases or kinases.
  • Receptor Modulation : Potential interactions with specific receptors could modulate signaling pathways associated with cell survival and apoptosis.

Structure-Activity Relationship (SAR)

The biological activity of biphenyl derivatives like this compound is heavily influenced by their structural attributes. Substituents such as bromine and fluorine can enhance lipophilicity, affecting bioavailability and efficacy.

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
BromineIncreases hydrophobicity
FluorineEnhances metabolic stability
MethylModulates steric hindrance

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